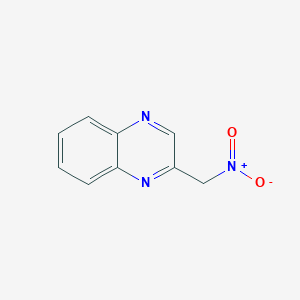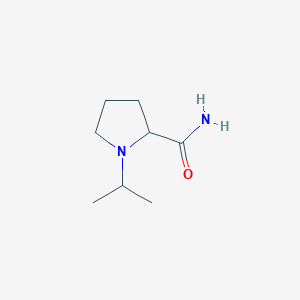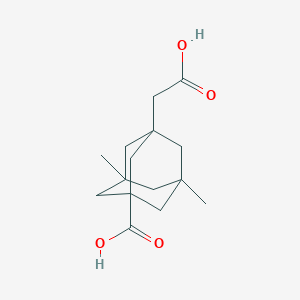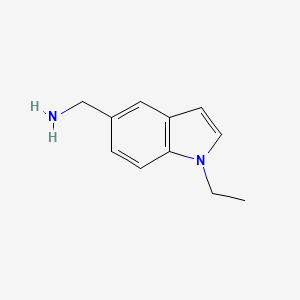
Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate
Vue d'ensemble
Description
“Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate” is a chemical compound with the molecular formula C10H9ClO3 . It has a molecular weight of 212.632 . This compound belongs to the category of esters .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9ClO3/c1-13-10(12)9-8(14-9)6-2-4-7(11)5-3-6/h2-5,8-9H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis and Biological Activities
Hypoglycemic Activity : Eistetter and Wolf (1982) discovered that derivatives of 2-(phenylalkyl)oxirane-2-carboxylic acids, which include compounds similar to Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate, show significant blood glucose lowering activities in rats. Particularly, compounds with chloro or trifluoromethyl substituents on the phenyl ring demonstrated high effectiveness (Eistetter & Wolf, 1982).
Monoamine Transporter Binding Properties : Carroll et al. (2005) synthesized various methyl esters of 3-(3',4'-disubstituted phenyl)tropane-2-carboxylic acid, including compounds analogous to this compound. These compounds were studied for their affinity towards dopamine and serotonin transporters, showing promising results in reducing cocaine self-administration in animal models (Carroll et al., 2005).
Organic Chemistry and Material Science
Synthesis of Oxirane Derivatives : Matthews et al. (1997) described the synthesis of (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane, which is a compound structurally related to this compound. This research provides insights into the methodology for synthesizing specific oxirane derivatives (Matthews et al., 1997).
Stability in Aqueous Systems : Eick et al. (2006) investigated the stability of siloranes, which are silicon-based monomers with oxirane functionality, in aqueous environments. This research is relevant for understanding the stability of oxirane compounds like this compound in biological and aqueous systems (Eick et al., 2006).
Propriétés
IUPAC Name |
methyl 3-(3-chlorophenyl)oxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-13-10(12)9-8(14-9)6-3-2-4-7(11)5-6/h2-5,8-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQYSXSPQRVQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B3098568.png)
![rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B3098581.png)




![3-[(4-Fluorophenyl)thio]propan-1-ol](/img/structure/B3098616.png)

